molecular formula C18H19ClN4OS B14976724 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one

Cat. No.: B14976724
M. Wt: 374.9 g/mol
InChI Key: IJIPFWLAZSISPG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, and a dihydropteridinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Sulfanyl Linkage Formation: The chlorophenyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Dihydropteridinone Core Construction: The final step involves the cyclization of the intermediate with appropriate reagents to form the dihydropteridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the dihydropteridinone core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activity can be explored for use in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group and sulfanyl linkage may contribute to its binding affinity for certain enzymes or receptors, while the dihydropteridinone core may play a role in its overall biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole

Uniqueness

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylbutyl)pteridin-4-one

InChI

InChI=1S/C18H19ClN4OS/c1-12(2)7-10-23-17(24)15-16(21-9-8-20-15)22-18(23)25-11-13-3-5-14(19)6-4-13/h3-6,8-9,12H,7,10-11H2,1-2H3

InChI Key

IJIPFWLAZSISPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=NC=CN=C2N=C1SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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